molecular formula C12H23ClN2O2 B3027456 [4-(Aminomethyl)piperidin-1-yl](tetrahydro-2H-pyran-4-yl)methanone hydrochloride CAS No. 1286275-68-0

[4-(Aminomethyl)piperidin-1-yl](tetrahydro-2H-pyran-4-yl)methanone hydrochloride

Cat. No.: B3027456
CAS No.: 1286275-68-0
M. Wt: 262.77
InChI Key: XGZSVENVAKKPFK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of both piperidine and tetrahydropyran rings, which are connected through a methanone linkage. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is often formed through the acid-catalyzed cyclization of dihydropyran.

    Linkage Formation: The piperidine and tetrahydropyran rings are linked through a methanone group, typically via a condensation reaction involving an appropriate aldehyde or ketone.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    4-(Aminomethyl)piperidin-1-ylmethanone: The free base form of the compound.

    4-(Aminomethyl)piperidin-1-ylmethanol: A reduced form of the compound.

    4-(Aminomethyl)piperidin-1-ylmethanone acetate: An ester derivative.

Uniqueness: The presence of both piperidine and tetrahydropyran rings in 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride provides unique structural features that can be exploited for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c13-9-10-1-5-14(6-2-10)12(15)11-3-7-16-8-4-11;/h10-11H,1-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZSVENVAKKPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-68-0
Record name Methanone, [4-(aminomethyl)-1-piperidinyl](tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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